3-(5-Methyl-1H-indol-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methylindol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-3-4-12-11(9-10)5-8-14(12)7-2-6-13/h3-5,8-9H,2,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBCQVOHJUQMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 5 Methyl 1h Indol 1 Yl Propan 1 Amine Analogs
Conventional Synthetic Routes to N1-Substituted Indole (B1671886) Derivatives
Traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These routes, while effective, often necessitate harsh reaction conditions.
The formation of the indole nucleus is a critical step, and several classical name reactions are routinely employed. These methods typically build the heterocyclic ring onto a pre-existing, appropriately substituted benzene (B151609) precursor.
Fischer Indole Synthesis : This is arguably the most well-known method, involving the acid-catalyzed cyclization of an arylhydrazone. researchgate.net The reaction proceeds through a tandfonline.comtandfonline.com-sigmatropic rearrangement of the enehydrazine tautomer. researchgate.net The choice of the starting phenylhydrazine (B124118) and the ketone or aldehyde determines the substitution pattern of the final indole.
Bartoli Indole Synthesis : This method provides access to 7-substituted indoles and involves the reaction of a nitroarene with a vinyl Grignard reagent. researchgate.net
Madelung Synthesis : This reaction involves the intramolecular cyclization of an N-acylanilide at high temperatures using a strong base. researchgate.net
Reissert Indole Synthesis : This strategy begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid, which can then be decarboxylated. researchgate.net
Gassman Indole Synthesis : A one-pot reaction that uses a hypohalite and base to convert an aniline (B41778) into a 3-thioalkoxyindole, which can be desulfurized to the indole. luc.edu However, it has limitations in preparing certain substituted indoles like 5-methoxyindole. luc.edu
Table 1: Overview of Conventional Indole Synthesis Methods
| Synthesis Method | Key Reactants | General Mechanism | Primary Application/Features |
|---|---|---|---|
| Fischer | Arylhydrazone, Acid Catalyst | tandfonline.comtandfonline.com-Sigmatropic Rearrangement | Highly versatile for various substitution patterns. researchgate.net |
| Bartoli | Nitroarene, Vinyl Grignard Reagent | Addition-Cyclization | Primarily for 7-substituted indoles. researchgate.net |
| Madelung | N-Acylanilide, Strong Base | Intramolecular Cyclization | Requires high temperatures. researchgate.net |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Condensation, Reductive Cyclization | Yields indole-2-carboxylic acids. researchgate.net |
| Gassman | Aniline, Thioether, Base | tandfonline.comopenmedicinalchemistryjournal.com-Sigmatropic Rearrangement | One-pot synthesis for 3-thioalkoxyindoles. luc.edu |
Once the 5-methylindole (B121678) core is synthesized, the propan-1-amine side chain is introduced at the N1 position. The most common method is N-alkylation. This involves the deprotonation of the indole nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with a three-carbon electrophile.
Common alkylating agents include:
N-(3-bromopropyl)phthalimide : This reagent installs a protected amine, which can be subsequently deprotected, often using hydrazine (B178648) hydrate, to reveal the primary amine.
Acrylonitrile : The indole can undergo a Michael addition to acrylonitrile. The resulting nitrile group is then reduced to the primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
3-Chloropropan-1-amine : Direct alkylation is possible but can be complicated by side reactions.
A conventional procedure for forming the key intermediate for cyclization involves the alkylation of an aniline with an α-haloacetaldehyde acetal, though this often requires high temperatures and long reaction times, such as refluxing for over 48 hours. luc.edu
The 5-methyl substituent is typically incorporated from the outset by selecting a correspondingly substituted starting material.
In the Fischer indole synthesis , 4-methylphenylhydrazine (B1211910) (p-tolylhydrazine) would be the chosen arylhydrazine.
For the Bartoli synthesis , 4-methylnitrobenzene would be the starting nitroarene.
In the Madelung synthesis , an N-acyl derivative of p-toluidine (B81030) (4-methylaniline) would be used.
The Gassman synthesis would similarly start with 4-methylaniline. luc.edu
Another approach involves the cyclization of α-anilino acetals, which can be formed from the appropriately substituted aniline, to create 5-substituted indoles. luc.edu
Novel and Green Synthetic Approaches for Indole-Propan-1-amine Scaffolds
In response to the limitations of conventional methods, significant research has focused on developing more efficient, selective, and environmentally benign synthetic protocols. openmedicinalchemistryjournal.combenthamdirect.com These modern approaches often rely on catalysis and sustainable reaction conditions. researchgate.net
Transition metal catalysis has revolutionized indole synthesis, enabling milder reaction conditions and broader substrate scopes.
Palladium (Pd) Catalysis : Palladium catalysts are widely used for constructing the indole ring. derpharmachemica.com Methods include the Sonogashira cross-coupling of terminal alkynes and 2-iodoanilines followed by intramolecular cyclization. mdpi.com One-pot syntheses starting from o-chloroiodobenzene are also possible using a single catalyst system. nih.gov
Copper (Cu) Catalysis : Copper is a more economical transition metal catalyst used for indole construction. derpharmachemica.com It can catalyze the amination reaction followed by cyclization to form the indole backbone. nih.govresearchgate.net
Rhodium (Rh) and Iron (Fe) Catalysis : Rhodium catalysts have been used for the reductive cyclization of nitro-styrene derivatives to form indoles. derpharmachemica.com Iron catalysts, such as FeCl₃, can be used for the intramolecular cyclization of N-substituted anilines. derpharmachemica.com
Gold (Au) Catalysis : Gold catalysts can be employed in multicomponent reactions, for instance, in the synthesis of indole-based propargyl amines from indole-2-carboxaldehyde, an alkyne, and an amine in an aqueous medium. researchgate.net
Table 2: Selected Catalytic Systems for Indole Synthesis
| Catalyst System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Pd/C, PPh₃, ZnCl₂ | Sonogashira Coupling/Cyclization | Terminal Alkynes, 2-Iodoanilines | mdpi.com |
| Pd(OAc)₂, Cu(OAc)₂ | Oxidative Annulation | Pyrroles, Ketones | derpharmachemica.com |
| CuI, N-heterocyclic carbene | Amination/Cyclization | o-Alkynylhaloarenes | nih.gov |
| Rh/C, Fe(OAc)₂ | Reductive Cyclization | (E)-2-nitro-pyrrolidinostyrene | derpharmachemica.com |
| FeCl₃, Cu(OAc)₂ | Intramolecular Cyclization | N-Substituted Anilines | derpharmachemica.com |
Green chemistry principles are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact. openmedicinalchemistryjournal.combenthamdirect.com These methods often offer advantages such as high yields, short reaction times, and the use of inexpensive and less toxic reagents. benthamdirect.comresearchgate.net
Microwave (MW) Irradiation : Microwave-assisted reactions are known for being rapid, efficient, and environmentally friendly. tandfonline.comtandfonline.com This technique has been successfully applied to various indole syntheses, significantly reducing reaction times compared to conventional heating. researchgate.nettandfonline.com
Use of Green Solvents : Water is considered a green solvent and its use can make processes more economical and eco-friendly. openmedicinalchemistryjournal.com Multicomponent reactions for preparing 3-substituted indoles have been successfully carried out in water. openmedicinalchemistryjournal.com
Ionic Liquids (ILs) : Ionic liquids are gaining attention as alternative reaction media. For example, 3-substituted indoles have been prepared via Michael addition using a Brønsted acid catalyst in an ionic liquid. openmedicinalchemistryjournal.com
Solvent-Free and Catalyst-Free Reactions : The ultimate green reaction involves eliminating the solvent and catalyst altogether. Indole derivatives have been synthesized by reacting substituted benzaldehydes and indoles under visible light irradiation without any solvent or catalyst, achieving high yields in short time frames. openmedicinalchemistryjournal.com
Stereoselective Synthesis of Chiral Indole-Propan-1-amine Derivatives
The generation of chiral indole-containing molecules is of significant interest due to their prevalence in bioactive compounds. The stereochemistry of the propan-1-amine side chain, as well as the indole core itself, can be controlled through various synthetic approaches.
Asymmetric Synthesis Techniques
Asymmetric synthesis provides a direct route to enantiomerically enriched products without the need for resolving racemic mixtures. Several catalytic methods have been developed for the asymmetric synthesis of chiral indole derivatives.
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, chiral Brønsted acids have been successfully employed in the organocatalytic transfer hydrogenation of 3H-indoles, yielding optically active indolines with high enantioselectivity. organic-chemistry.org This metal-free approach uses a Hantzsch dihydropyridine (B1217469) as the hydrogen source under mild conditions, offering an efficient pathway to chiral indole structures. organic-chemistry.org The use of tert-butanesulfinamide as a chiral auxiliary is another powerful and widely adopted method for the asymmetric synthesis of a vast array of chiral amines. yale.edu This reagent can be condensed with aldehydes to form N-sulfinyl imines, which then undergo stereoselective nucleophilic addition, followed by removal of the auxiliary to yield the desired chiral amine. yale.edu
Transition metal catalysis also offers robust solutions. Copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes can produce enantioenriched cyclopropane-fused indolines. nih.gov Furthermore, direct asymmetric three-component reactions, catalyzed by chiral disulfonimides, can combine aldehydes, carbamates, and allyltrimethylsilane (B147118) to produce enantioenriched homoallylic amines, which can be precursors to chiral indole-propan-1-amine derivatives. nih.gov
Table 1: Asymmetric Synthesis Techniques for Chiral Indole Analogs
| Catalytic System | Reaction Type | Substrate Type | Key Features |
|---|---|---|---|
| Chiral Brønsted Acid | Transfer Hydrogenation | 2-Aryl-substituted 3H-indoles | Metal-free, mild conditions, high yields (up to 98%) and enantiomeric excess (up to 97% ee). organic-chemistry.org |
| tert-Butanesulfinamide | Auxiliary-mediated Synthesis | Aldehydes/Ketones | Versatile, applicable to a wide range of amines, used on industrial scales. yale.edu |
| Copper(I)/Chiral Ligand | Dearomative Cyclopropanation | Indole-diynes | Atom-economical, creates fused ring systems with high diastereo- and enantioselectivity. nih.gov |
| Chiral Disulfonimide | Three-Component Reaction | Aldehydes, Carbamates, Allylsilane | Direct synthesis of homoallylic amines from simple starting materials. nih.gov |
Enantiomeric Resolution Methods
When a racemic mixture of an amine is synthesized, enantiomeric resolution is required to separate the individual enantiomers. This can be achieved through several methods.
Enzymatic kinetic resolution is another powerful technique. Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective at selectively acylating one enantiomer of a racemic amine in the presence of an acyl donor. researchgate.net This process leaves one enantiomer unreacted while the other is converted to an amide. The resulting mixture of amine and amide can then be easily separated. This method is known for its high enantioselectivity under mild reaction conditions. researchgate.net
Table 2: Enantiomeric Resolution Methods
| Method | Principle | Resolving Agent/Catalyst | Advantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Differential solubility of diastereomers | Chiral acids (e.g., (+)-tartaric acid) | Well-established, scalable, potential for recycling unwanted enantiomer. rsc.org |
| Enzymatic Kinetic Resolution | Enantioselective acylation by an enzyme | Lipases (e.g., CAL-B) | High enantioselectivity, mild conditions, applicable to structurally related amines. researchgate.net |
Derivatization and Functionalization Strategies
Further structural diversity can be introduced into the 3-(5-Methyl-1H-indol-1-yl)propan-1-amine scaffold through various derivatization and functionalization reactions. These modifications can target the amino group, the indole ring, or the propanamine chain.
Modification of the Amino Group
The primary amino group of the propan-1-amine side chain is a versatile handle for a wide range of chemical modifications. Derivatization is often performed to alter the compound's properties or to prepare it for analysis.
Common reactions include acylation, where the amine reacts with an acyl chloride or anhydride (B1165640) to form an amide. For example, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to introduce a protecting group or a fluorescent tag. thermofisher.com Another approach is the formation of a Schiff base through reaction with an aldehyde or ketone. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA), often used with a thiol, react with primary amines to form fluorescent isoindole derivatives, a reaction frequently used for HPLC detection. thermofisher.comresearchgate.net These derivatization techniques generally proceed under mild conditions and can be highly selective for primary amines. thermofisher.comsigmaaldrich.com
Table 3: Reagents for Amino Group Modification
| Reagent | Reaction Type | Functional Group Formed | Purpose |
|---|---|---|---|
| Acyl Chlorides/Anhydrides | Acylation | Amide | Protection, functionalization, alter properties. nih.govmdpi.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamoylation | Carbamate | Protection, fluorescent tagging for HPLC. thermofisher.com |
| o-Phthalaldehyde (OPA) / Thiol | Condensation | Isoindole | Fluorescent derivatization for detection. thermofisher.comresearchgate.net |
| 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Schiff Base Formation | Imine (Schiff Base) | Derivatization for mass spectrometry imaging. nih.gov |
Substitutions on the Indole Ring System (excluding C5-methyl)
The indole nucleus itself can be functionalized at various positions to create a diverse library of analogs. While the C5 position is methylated in the parent compound, other positions on the ring are accessible for substitution.
The C3 position is typically the most nucleophilic and is often the site of electrophilic substitution. However, since the propanamine chain is attached at the N1 position in the parent structure, reactions can be directed to other carbons. For instance, C2-arylation of indole scaffolds can be achieved using photoredox catalysis with aryldiazonium salts under metal-free conditions. researchgate.net The C4 position can be functionalized through a Hofmann-Martius-type rearrangement of a C3 amino-methylated intermediate. nih.gov Palladium-catalyzed reactions, such as the Larock indole synthesis, provide powerful tools for constructing complex, fused tricyclic indole skeletons, effectively functionalizing multiple positions on the indole ring in a single process. nih.gov
Chain Length and Branching Variations
Modifying the three-carbon chain that links the indole nitrogen to the amino group provides another avenue for creating structural analogs. This includes changing the length of the alkyl chain or introducing branching.
The synthesis of α-Methyltryptamine (1-(1H-indol-3-yl)propan-2-amine), a branched analog of tryptamine (B22526), can be accomplished via methods like the Henry reaction between indole-3-carboxaldehyde (B46971) and nitroethane, followed by reduction. wikipedia.org This introduces a methyl group on the carbon adjacent to the amine. Synthesizing analogs with different chain lengths, such as indole ethylamine (B1201723) derivatives, has also been reported, often involving multi-step sequences that build the side chain before or after indole ring formation. nih.gov Solid-phase synthesis techniques have been developed to create libraries of proline homologues with varying ring sizes, which corresponds to variations in the chain length and cyclic nature of the amino acid-like structure. mdpi.com
Mechanistic Investigations and Biological Target Interactions in Pre Clinical Models
Receptor Binding Affinity and Selectivity Profiling (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Cholinesterase Enzymes)
The indole (B1671886) core structure is a well-established pharmacophore for ligands targeting serotonin (5-HT) and dopamine receptors. nih.govresearchgate.net Research into structurally related indole amines and N-substituted indoles provides a basis for understanding the potential receptor binding profile of 3-(5-Methyl-1H-indol-1-yl)propan-1-amine.
Serotonin Receptors: The affinity of indole-based compounds for serotonin receptors is highly dependent on the substitution patterns on the indole ring and the nature of the side chain. For instance, N-substituted tryptamine (B22526) analogs and other indole derivatives show significant binding affinity for multiple serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, and 5-HT₇. researchgate.netclinpgx.org The presence of an N₁-benzenesulfonyl group, for example, is a major determinant in how tryptamine-related agents bind at 5-HT₆ receptors. nih.gov One study identified N-(1-methyl-1H-indol-5-yl)N′-(3-methyl-5-isothiazoyl) urea, a compound with a similar 1-methyl-indol-5-yl core, as having 100-fold selectivity for the human recombinant 5-HT₂B receptor. nih.gov This suggests that the 5-methyl-indole structure of the target compound could confer selectivity for certain 5-HT receptor subtypes.
Dopamine Receptors: Dopamine receptors are a critical target for many psychoactive compounds, and ligands are often assessed for their affinity across D₁-like and D₂-like receptor families. nih.govmdpi.com While dopamine itself binds to a wide array of receptors, including serotonin and adrenergic receptors, synthetic ligands can achieve high selectivity. nih.gov However, specific binding affinity data for this compound at dopamine receptors is not prominently available in current research.
Cholinesterase Enzymes: Indole alkaloids and related synthetic indole amines have been investigated as cholinesterase inhibitors for their potential therapeutic applications. nih.gov Studies on novel indole amines have revealed potent anti-acetylcholinesterase (AChE) activity, with some compounds exhibiting IC₅₀ values comparable to the standard drug galantamine (4.15 μM). nih.gov For example, certain synthesized indole amines showed IC₅₀ values of 4.28 μM and 4.66 μM against AChE. nih.gov Another novel AChE inhibitor, TAK-147, demonstrated potent and reversible inhibition of AChE with an IC₅₀ of 51.2 nM, while showing much weaker inhibition of butyrylcholinesterase (IC₅₀ = 23,500 nM). nih.gov This highlights the potential for indole-based structures to act as selective cholinesterase inhibitors.
Table 1: Representative Receptor Binding and Enzyme Inhibition Data for Structurally Related Indole Compounds
| Compound Type | Target | Reported Activity (Value) | Reference |
|---|---|---|---|
| Indole Amine (Compound 25) | Acetylcholinesterase (AChE) | IC₅₀ = 4.28 μM | nih.gov |
| Indole Amine (Compound 24) | Acetylcholinesterase (AChE) | IC₅₀ = 4.66 μM | nih.gov |
| N-(1-methyl-1H-indol-5-yl)N′-(3-methyl-5-isothiazoyl) urea | 5-HT₂B Receptor | ~100-fold selective over other 5-HT subtypes | nih.gov |
| TAK-147 | Acetylcholinesterase (AChE) | IC₅₀ = 51.2 nM | nih.gov |
| TAK-147 | Butyrylcholinesterase (BChE) | IC₅₀ = 23,500 nM | nih.gov |
Enzyme Inhibition Kinetics and Mechanisms (e.g., Monoamine Oxidase, FabH protein)
FabH protein: The β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid biosynthesis, making it a target for novel antibacterial agents. nih.govmdpi.comnih.gov The enzyme initiates the condensation of acetyl-CoA with malonyl-ACP. nih.govresearchgate.net Inhibitors of FabH, such as the natural product thiolactomycin (B1682310) and various synthetic sulfides and sulfonamides, have been identified. nih.gov However, based on available research, there is no evidence to suggest that this compound interacts with or inhibits the FabH protein.
Modulation of Cellular Signaling Pathways
The interaction of a ligand with its primary targets, such as G protein-coupled receptors or enzymes, typically initiates a cascade of intracellular signaling events. For example, mTOR, a serine/threonine protein kinase, is a central component of the PI3K/AKT/mTOR signaling pathway that governs fundamental cellular processes like growth and proliferation. nih.gov Similarly, the Wnt/β-catenin signaling pathway is crucial in development and disease. nih.gov While ligands for serotonin or dopamine receptors are known to modulate such pathways, direct investigational studies on the specific modulation of cellular signaling pathways like PI3K/AKT or Wnt by this compound have not been reported. Any such effects would be considered downstream consequences of its primary receptor or enzyme interactions.
Studies of Interaction with Macromolecular Structures (e.g., HIV-1 gp41)
The development of small molecule inhibitors that can block viral entry is a key strategy in anti-HIV research. The HIV envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and cellular membranes, is a highly conserved and attractive drug target. nih.govnih.gov A critical step in its function involves the formation of a trimeric coiled-coil, which exposes a conserved hydrophobic pocket that is susceptible to inhibition. nih.gov
Structure-based drug design has led to the development of indole-containing compounds that act as fusion inhibitors by targeting this gp41 hydrophobic pocket. nih.gov Furthermore, tryptamine (an indole derivative) has been used as a scaffold for 1,3,5-triazine (B166579) derivatives that exhibit anti-HIV activity. researchgate.net This body of research establishes that the indole moiety is a viable scaffold for interacting with the gp41 macromolecular structure. While direct binding studies for this compound with gp41 have not been specifically reported, its core indole structure makes this a potential, though unconfirmed, mechanism of action.
Investigational Studies in Animal Models (focused on molecular mechanism, not behavior or disease outcome)
While in vitro studies provide detailed information on molecular interactions, animal models are essential for understanding the physiological context. For example, a study using a mouse model investigated the molecular mechanism of a different indole-based compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), confirming its action as a DNA intercalator. nih.gov However, for this compound, investigational studies in animal models that focus specifically on its molecular mechanisms of action, separate from behavioral or disease outcomes, were not identified in the reviewed literature.
Pre Clinical Biological Activity Assessments in in Vitro and in Vivo Models
Antimicrobial and Antitubercular Activity of Indole-Propan-1-amine Derivatives
Indole (B1671886) derivatives are recognized as an important class of compounds in the development of new antimicrobial agents. nih.gov Their promising activity against various microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), has spurred extensive research. nih.govbenthamscience.com
Studies have shown that new indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide possess a broad spectrum of activity. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against tested microorganisms were found to be in the range of 3.125-50 µg/mL. nih.gov Certain indole-triazole derivatives show significant promise as potential lead compounds for novel antibacterial and antifungal agents. nih.gov The antimicrobial efficacy of these agents depends on their ability to penetrate the bacterial cell envelope and interact with their target. nih.gov For Gram-negative bacteria, the presence of an outer membrane presents an additional challenge in drug design. nih.gov
In the context of antitubercular activity, several series of 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv. nih.gov Specific derivatives, including certain 5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones, were identified as potent inhibitors of M. tuberculosis growth. nih.gov The gut microbiota metabolite indole propionic acid [3-(1H-indol-3-yl) propanoic acid] has also been evaluated in a mouse model of acute M. tuberculosis infection, showing a reduction in the bacterial load in the spleen. nih.gov
Table 1: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Test Organism(s) | Activity Range (MIC) | Reference(s) |
|---|---|---|---|
| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |
| Aminoguanidyl indole derivatives | Clinical K. pneumoniae isolates | 4-16 µg/mL | nih.gov |
| 5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Potent inhibitors | nih.gov |
Anticancer Activity in Cell Lines and Xenograft Models
The indole scaffold is a key feature in several anticancer drugs, and its derivatives are actively investigated for their potential in cancer therapy. mdpi.com
In vitro studies have demonstrated the cytotoxic effects of various indole derivatives against a range of human tumor cell lines. For instance, a series of indole-aryl-amide derivatives were tested against HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia) cell lines. mdpi.com One compound, in particular, showed noteworthy selectivity towards the malignant colon cell line HT29 without affecting healthy human intestinal cells. mdpi.com Another study on 2-(thiophen-2-yl)-1H-indole derivatives found selective cytotoxicity against the HCT-116 colon cancer cell line, with some compounds showing potent activity and causing cell cycle arrest at the S and G2/M phases. nih.gov Similarly, novel 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones exhibited potent growth inhibition against melanoma, leukemia, and ovarian cancer cell lines. nih.gov
In in vivo studies, indole-based compounds have shown significant tumor growth inhibition. An orally bioavailable indole-3-glyoxylamide (B122210) series, which acts as tubulin polymerization inhibitors, demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. acs.orgnih.gov Furthermore, the overexpression of indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme, in human endometrial carcinoma cells led to markedly enhanced tumor growth in a nude mouse xenograft model. nih.gov This finding suggests that targeting IDO could be a viable therapeutic strategy. nih.gov
Table 2: Anticancer Activity of Selected Indole Derivatives in Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Indole-aryl amides | HT29 (colon) | Selective cytotoxicity | mdpi.com |
| 2-(Thiophen-2-yl)-1H-indoles | HCT-116 (colon) | Potent cytotoxicity, cell cycle arrest | nih.gov |
| Indole-3-glyoxylamides | Multiple cancer cell lines | Cytotoxic effect | acs.orgnih.gov |
| 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones | Melanoma, Leukemia, Ovarian | Potent growth inhibition | nih.gov |
Neurobiological Activity Studies (e.g., interactions with neurotransmitter systems relevant to neurological research)
Amines play a critical role in the central nervous system (CNS) as neurotransmitters, modulating mood, thought, perception, and behavior. libretexts.org The major biogenic amine neurotransmitters include catecholamines (dopamine, norepinephrine, epinephrine), histamine, and serotonin (B10506) (an indolamine). nih.govtmc.edu These molecules are synthesized from aromatic amino acids and are fundamental to brain chemistry. libretexts.orgmsu.edu
Research into indole derivatives has revealed potential neuroprotective properties. Specifically, compounds structurally similar to 3-(5-Methyl-1H-indol-1-yl)propan-1-amine have been investigated for their effects in cellular models of neurodegeneration. One study found that 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine protects dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests a potential role for such compounds in research related to neurodegenerative conditions like Parkinson's disease. The mechanism of this neuroprotection may involve the modulation of intracellular signaling pathways that are crucial for cell survival and apoptosis, thereby promoting neuronal survival under stress conditions.
Anti-inflammatory Activity in Experimental Systems
Indole derivatives have been extensively studied for their anti-inflammatory properties, with many compounds showing potent activity in various experimental models. benthamscience.comnih.gov
Several derivatives of indoline (B122111) have demonstrated both antioxidant and anti-inflammatory activity at very low concentrations. acs.org These compounds were shown to protect RAW264.7 macrophages from cytotoxicity induced by hydrogen peroxide and to reduce the lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), TNF-α, and IL-6. acs.org In a mouse model of systemic inflammation, certain indole derivatives of ursolic acid also significantly lowered levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and reactive oxygen species, while downregulating key inflammatory mediators like iNOS, COX-2, and NF-κB. nih.govchemrxiv.org
The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, certain 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, which showed anticancer activity, were also identified as COX-2 ligands. nih.gov Other studies have focused on developing dual COX-2/5-LOX inhibitors to achieve anti-inflammatory effects with a potentially improved safety profile. nih.gov
Table 3: Anti-inflammatory Activity of Indole Derivatives in Experimental Models
| Compound/Derivative Class | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Indoline derivatives | RAW264.7 macrophages; Mice | Protection against H₂O₂ cytotoxicity; Reduced LPS-induced NO, TNF-α, IL-6 | acs.org |
| Indole derivatives of ursolic acid | LPS-induced RAW 264.7 cells; Mice | Reduced pro-inflammatory cytokines; Downregulated iNOS, COX-2, NF-κB | nih.govchemrxiv.org |
| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β | nih.gov |
| N-Methylsulfonyl-indole derivatives | In vitro enzyme assays | Dual COX-2/5-LOX inhibitory activity | nih.gov |
Antiviral Activity (e.g., HIV-1 fusion inhibition)
The indole scaffold has served as a basis for the development of potent antiviral agents, including inhibitors of HIV-1. nih.govnih.gov A significant area of research has focused on small molecule fusion inhibitors that target the HIV-1 envelope glycoprotein (B1211001) gp41, which is essential for the virus to enter host cells. nih.govyoutube.com
A series of indole compounds have been identified as fusion inhibitors of gp41 through a structure-based drug design approach. nih.govnih.gov The mechanism involves these small molecules binding to a hydrophobic pocket on gp41, which prevents the conformational changes necessary for the fusion of the viral and host cell membranes. nih.govyoutube.com The binding affinities of these indole compounds for the hydrophobic pocket showed a strong correlation with their fusion inhibitory activity and their ability to inhibit viral replication. nih.govnih.gov The most active compounds in these series inhibited cell-cell fusion and viral replication at sub-micromolar concentrations. nih.gov
Beyond HIV, indole derivatives have demonstrated a broad spectrum of antiviral activities. nih.gov Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were tested against Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia virus (VV), and Coxsackie B4 virus, with several derivatives showing efficacy. researchgate.net Other studies have reported the antiviral activity of 3-methyleneoxindole (B167718) against herpesviruses, polioviruses, and Sindbis virus. nih.gov Additionally, isatin (B1672199) derivatives have shown inhibitory activity against influenza virus (H1N1) and HSV-1. mdpi.com
Other Investigated Biological Activities in Pre-clinical Contexts
In addition to the activities detailed above, preclinical studies have explored other potential therapeutic applications for indole derivatives.
Antioxidant Activity: Several indoline derivatives have been identified as highly potent antioxidant agents. acs.org
Anti-allergic Activity: A study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid showed that it decreased IgE levels in sensitized guinea pigs and reduced levels of IgA, IgM, IL-2, and TNF-α, indicating potential anti-inflammatory and anti-allergic properties. mdpi.com
Antinociceptive Activity: Hybrid molecules containing both imidazole (B134444) and indole nuclei have been evaluated for their antinociceptive (pain-reducing) effects. In a model of acetic acid-induced writhing, these compounds significantly decreased the nociceptive response. nih.gov
General Biological Profile: Reviews of indole and its derivatives often highlight a wide spectrum of other reported biological properties, including analgesic, anti-convulsant, and anti-diabetic activities, underscoring the versatility of this chemical scaffold in medicinal chemistry. benthamscience.com
Metabolism and Pre Clinical Disposition Studies Non Human Biological Systems
In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes
There is no available information from in vitro studies using liver microsomes from any species to characterize the metabolic stability of 3-(5-Methyl-1H-indol-1-yl)propan-1-amine. Data on its intrinsic clearance, half-life, or the identification of its potential metabolites formed during phase I and phase II metabolism are absent from the scientific literature.
Enzymatic Biotransformation Pathways and Isoenzyme Involvement
Information regarding the specific enzymes, such as cytochrome P450 (CYP) isoenzymes or other drug-metabolizing enzymes, responsible for the biotransformation of this compound is not available. Consequently, its metabolic pathways, including potential hydroxylation, N-dealkylation, or other enzymatic modifications, have not been elucidated.
Preliminary Tissue Distribution in Experimental Organisms (e.g., rodent models)
There are no published preclinical studies describing the absorption, distribution, and excretion (ADME) properties of this compound. Data on its concentration in various tissues and organs following administration to experimental organisms like rodent models are not available in the public record.
Advanced Analytical and Spectroscopic Characterization for Research Purposes
Spectroscopic Techniques for Elucidating Stereochemistry and Conformation Relevant to SAR
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Spectroscopic methods are fundamental in elucidating the stereochemistry and conformational preferences of molecules, which in turn informs Structure-Activity Relationship (SAR) studies. For 3-(5-Methyl-1H-indol-1-yl)propan-1-amine, while the molecule itself is achiral, understanding its conformational flexibility is crucial for predicting its interaction with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.
¹H NMR provides information on the electronic environment of protons, their connectivity through spin-spin coupling, and can give insights into the molecule's conformation.
¹³C NMR is used to determine the number and type of carbon atoms present. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, offering valuable data on the preferred conformation of the flexible propanamine side chain relative to the indole (B1671886) ring.
Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the indole ring.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
X-ray Crystallography , when a suitable single crystal can be obtained, offers the most definitive insight into the solid-state conformation of a molecule. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of the atoms in the crystal lattice. researchgate.netresearchgate.net Such data is invaluable for computational modeling and understanding receptor-ligand interactions.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the indole ring, a singlet for the methyl group, and multiplets for the propyl chain protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those of the indole ring, the methyl group, and the propyl chain. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1600-1450 (C=C stretch). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for separating enantiomers if the molecule is chiral.
Purity Assessment is routinely performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. A variety of columns and mobile phases can be used to develop a method that effectively separates the target compound from any impurities or starting materials. omicsonline.org
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds and is widely used in the pharmaceutical industry for purity testing and residual solvent analysis. scirp.org The compound would be passed through a column with a stationary phase, and its retention time would be indicative of its identity and purity. iiste.org
Enantiomeric Excess Determination is relevant for chiral molecules. While this compound is not chiral, if a chiral center were introduced, determining the enantiomeric excess (%ee) would be critical, as enantiomers can have different pharmacological activities. This is typically achieved using chiral chromatography.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jpnih.gov Polysaccharide-based CSPs are commonly used for the separation of chiral amines. yakhak.org
Chiral GC can also be used for the separation of volatile chiral compounds, often after derivatization with a chiral reagent.
Table 2: General Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC |
| Column | C18 reverse-phase | Capillary column (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Purpose | Quantify purity and identify impurities | Assess purity and detect volatile impurities |
Isotopic Labeling for Radioligand Binding or Imaging Probe Development in Research (e.g., Carbon-11 labeling for PET agent research)
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. This is a powerful technique for studying the in vivo behavior of molecules. Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life (20.4 minutes), making it suitable for Positron Emission Tomography (PET) imaging. nih.govscholaris.ca PET is a non-invasive imaging technique that can visualize and quantify physiological processes at the molecular level. researchgate.net
The development of a ¹¹C-labeled version of this compound would enable its use as a PET radiotracer to study its distribution, target engagement, and pharmacokinetics in living subjects.
Radiosynthesis of a ¹¹C-labeled tracer typically involves the rapid incorporation of the radionuclide into a precursor molecule. For this compound, a potential strategy would be the ¹¹C-methylation of a suitable precursor.
Precursor Synthesis: A desmethyl precursor, such as 3-(1H-indol-1-yl)propan-1-amine, could be synthesized.
¹¹C-Labeling: The precursor could then be reacted with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), to introduce the ¹¹C-label at the 5-position of the indole ring. This would likely involve a multi-step synthesis where the 5-position is functionalized with a group amenable to methylation, such as a hydroxyl or a stannyl group. A more direct approach, if the amine were to be labeled, would involve reductive amination with a [¹¹C]carbonyl compound, but the prompt specifies a 5-methyl indole.
Purification: The resulting ¹¹C-labeled compound would be rapidly purified, typically using automated HPLC, to ensure high radiochemical purity before it is formulated for in vivo use. merckmillipore.com
The entire process, from production of the radionuclide in a cyclotron to the final purified product, must be completed within a short timeframe due to the rapid decay of ¹¹C. acs.org The development of such a PET tracer would be a valuable research tool for investigating the biological role of this compound or its targets in the central nervous system or other tissues. nih.gov
Table 3: Overview of Carbon-11 Labeling for PET Research
| Step | Description | Key Considerations |
| Radionuclide Production | ¹¹C is produced in a cyclotron, typically as [¹¹C]CO₂. | Short half-life (20.4 min) requires an on-site cyclotron. |
| Radiolabeling Synthesis | Rapid chemical reaction to incorporate ¹¹C into a precursor molecule. | High-yield and fast reactions are essential. Automation is often used. |
| Purification | Rapid purification of the radiolabeled compound, usually by HPLC. | Must be fast to minimize radioactive decay. |
| Quality Control | Testing for radiochemical purity, chemical purity, and specific activity. | Ensures the safety and efficacy of the radiotracer. |
| In Vivo Imaging | Administration of the radiotracer and imaging with a PET scanner. | Allows for non-invasive study of biological processes. |
Rational Design and Optimization Principles for Indole Propan 1 Amine Derived Chemical Probes
Scaffold Modification and Bioisosteric Replacement Strategies for Target Specificity
Target specificity is a critical attribute of a high-quality chemical probe, minimizing off-target effects and ensuring that biological observations can be confidently attributed to the modulation of the intended target. Scaffold modification and bioisosteric replacement are powerful strategies employed to enhance this specificity. drughunter.com
The 3-(5-Methyl-1H-indol-1-yl)propan-1-amine scaffold can be systematically dissected into three key regions for modification: the indole (B1671886) core, the 5-methyl substituent, and the N-propylamine side chain. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar physical or chemical properties, can profoundly impact target affinity and selectivity by altering electronics, lipophilicity, and hydrogen bonding capabilities. drughunter.commdpi.com
For instance, the indole core itself can be replaced with other bicyclic aromatic heterocycles such as azaindoles or indazoles. This modification can alter the hydrogen-bonding pattern and p-stacking interactions within the target's binding pocket, potentially favoring binding to one protein over a closely related homologue. Similarly, the replacement of the amide group in some indole derivatives with metabolically stable bioisosteres like 1,2,4-triazoles or oxadiazoles has been shown to improve pharmacokinetic profiles while maintaining or improving target engagement. drughunter.comnih.gov
The strategic placement of substituents on the indole ring is another key tactic. The 5-methyl group, for example, can be replaced with groups that modulate electronic properties (e.g., chloro, trifluoromethyl) or solubility (e.g., methoxy). These changes can exploit subtle differences in the topology and electrostatic environment of target binding sites.
| Molecular Fragment | Bioisosteric Replacement Example | Rationale for Replacement |
| Indole Core | Azaindole, Indazole | Modifies H-bonding capacity, alters pKa, can improve solubility and metabolic stability. |
| 5-Methyl Group | -Cl, -F, -CF3 | Alters electronic properties and lipophilicity to enhance binding affinity. |
| N-Propylamine Linker | Constrained cyclic amines (e.g., piperidine) | Reduces conformational flexibility, potentially increasing potency and selectivity. |
| Terminal Amine | Amide, Trifluoroethylamine | Modulates basicity and hydrogen bonding potential; can improve metabolic stability. drughunter.com |
Development of Multi-target Directed Ligands
Many complex diseases, such as neurodegenerative disorders and cancer, have multifactorial pathologies, making it difficult for a drug acting on a single target to be effective. nih.govnih.gov This has led to the rise of the multi-target directed ligand (MTDL) approach, which aims to design a single molecule that can modulate multiple biological targets simultaneously. nih.govmdpi.com The indole-propan-1-amine scaffold is a valuable starting point for MTDL design due to its "privileged structure" status, capable of interacting with various target classes.
The development of MTDLs often involves merging or linking distinct pharmacophores. For the this compound scaffold, this could involve chemically linking it to another molecule known to inhibit a second, disease-relevant target. For example, in the context of Alzheimer's disease, the indole moiety could be designed to target serotonin (B10506) receptors or inhibit beta-amyloid aggregation, while the propylamine tail could be functionalized with a group that inhibits acetylcholinesterase. nih.govmdpi.com
The linker connecting the two pharmacophores is not merely a spacer; its length, flexibility, and chemical nature are critical for allowing the MTDL to adopt the correct conformation to bind to both targets effectively. The traditional "one-drug, one-target" paradigm is shifting towards this more holistic approach for treating complex diseases. nih.gov
| MTDL Design Strategy | Application Example (Hypothetical) | Target Combination |
| Pharmacophore Merging | Combining indole features with a kinase inhibitor motif. | Serotonin Receptor & Tyrosine Kinase |
| Linker-Based Conjugation | Attaching a tacrine-like moiety via the propylamine chain. | Monoamine Oxidase & Acetylcholinesterase nih.gov |
| Scaffold Overlap | Designing a rigid molecule where parts of the indole scaffold also serve as a pharmacophore for a second target. | GPCR & Ion Channel |
Strategies for Enhancing Potency and Selectivity for Investigational Targets
Once an initial "hit" compound is identified, a lead optimization process begins to enhance its potency (the concentration required to produce a desired effect) and selectivity (the ability to distinguish between the intended target and other proteins). Rational design, guided by structure-activity relationships (SAR) and computational modeling, is key to this process. nih.govnih.gov
For indole-propan-1-amine derivatives, several strategies can be employed:
Systematic Substitution: Analogues are synthesized with various substituents at different positions on the indole ring (e.g., positions 4, 6, 7) to probe the steric and electronic requirements of the binding site. The introduction of specific functional groups can create new, favorable interactions such as hydrogen bonds or salt bridges. For instance, introducing a basic nitrogen atom into a ligand was shown to increase affinity and selectivity for protein tyrosine phosphatase PTP1B by forming a salt bridge with a key aspartate residue. nih.gov
Conformational Constraint: The flexible propylamine side chain can adopt numerous conformations, only one of which may be optimal for binding. Introducing rigidity, for example, by incorporating the chain into a cyclic structure or adding bulky groups, can lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in potency.
Exploiting Unique Pockets: Closely related proteins often have highly conserved active sites but differ in adjacent, less-conserved regions. By extending the scaffold to interact with these unique pockets, selectivity can be dramatically improved. This involves adding substituents that can reach into these "selectivity pockets," forming interactions that are not possible with other protein family members.
| Modification Strategy | Example on Indole-Propan-1-amine Scaffold | Desired Outcome |
| Indole Substitution | Addition of a 4-hydroxyl group | Introduce new hydrogen bond donor/acceptor to increase potency. |
| Linker Modification | Shortening the linker from propyl to ethyl | Test the spatial requirements of the binding pocket. |
| Terminal Amine Alkylation | Converting the primary amine to a dimethylamine | Increase lipophilicity and alter hydrogen bonding capability. |
| Stereochemical Control | Synthesis of single enantiomers if a chiral center is introduced | One enantiomer is often significantly more potent than the other. nih.gov |
Chemical Biology Applications of Indole-Propan-1-amine Conjugates
Beyond their potential as therapeutic agents, indole-propan-1-amine derivatives can be transformed into powerful chemical probes to explore biological systems. nih.gov This is typically achieved by conjugating the core scaffold to a functional tag, such as a reporter group or an affinity label, through a chemically stable linker. The terminal amine of the propylamine side chain is an ideal handle for such modifications.
Common applications include:
Target Identification: A biotin tag can be attached to the molecule. This biotinylated probe is introduced to a biological sample (e.g., cell lysate), where it binds to its protein target(s). The entire complex can then be "pulled down" using streptavidin-coated beads, allowing for the isolation and subsequent identification of the bound proteins by mass spectrometry.
Cellular Imaging: Conjugation to a fluorescent dye (a fluorophore) allows for the visualization of the probe's localization within cells using fluorescence microscopy. This can provide valuable information about where the target protein resides and functions.
Covalent Labeling: Attaching a reactive group (e.g., an acrylamide or chloroacetamide) transforms the molecule into a covalent probe. These probes form a permanent bond with a nearby reactive amino acid residue (like cysteine) in the binding pocket, enabling permanent labeling of the target protein for easier identification and study.
The design of these conjugates requires careful consideration of the linker, which must be long enough to prevent the tag from interfering with target binding but not so long as to introduce non-specific interactions. These chemical biology tools are invaluable for understanding the mechanism of action of bioactive small molecules and for validating new drug targets. nih.govnih.gov
Future Directions and Emerging Research Avenues for 3 5 Methyl 1h Indol 1 Yl Propan 1 Amine Research
Exploration of Novel Biological Targets for Indole-Propan-1-amine Chemistry
The structural versatility of the indole (B1671886) nucleus allows it to interact with a wide array of biological targets, mediating various pharmacological effects. nih.gov While the precise targets of 3-(5-Methyl-1H-indol-1-yl)propan-1-amine are not yet fully elucidated, the broader class of indole derivatives has been shown to act on diverse biological pathways, making them valuable scaffolds in drug design. nih.gov Future research will likely focus on screening this compound and its analogues against novel and challenging biological targets implicated in a range of diseases.
Key areas for exploration include:
Protein Kinases: Many indole derivatives are known to inhibit protein kinases, which are crucial in cell signal transduction pathways and are often dysregulated in cancer. nih.gov Research could investigate the inhibitory activity of this compound against specific kinases like tyrosine kinases (TKIs) or checkpoint kinase 1 (Chk1). nih.govnih.gov
Epigenetic Targets: Targets such as Histone Deacetylases (HDACs) are another promising area. nih.gov Indole-based compounds have been developed as HDAC inhibitors, suggesting that derivatives of this compound could be designed to modulate epigenetic mechanisms. nih.gov
Metabolic Regulators: Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are important targets for regulating lipid metabolism. mdpi.com Novel indole ethylamine (B1201723) derivatives have been designed to target PPARα, indicating a potential therapeutic application for metabolic disorders like nonalcoholic fatty liver disease (NAFLD) that could be explored for this compound. mdpi.comresearchgate.net
Immunomodulatory Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant immunosuppressive enzyme and a target in cancer therapy. nih.gov Given the development of other indole-based IDO1 inhibitors and degraders, investigating the effect of this compound on this pathway is a logical next step. nih.gov
| Potential Target Class | Examples | Therapeutic Area |
| Protein Kinases | Tyrosine Kinases, Chk1, HER2/3 | Oncology |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology |
| Metabolic Regulators | PPARα, Carnitine Palmitoyltransferase 1 (CPT1) | Metabolic Diseases (NAFLD) |
| Immunomodulators | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology |
| Receptor Antagonists | 5-HT3 Receptors | Antiemetic |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The process of drug discovery and development is lengthy and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to improve efficiency and success rates. researchgate.netnih.gov For a scaffold like this compound, AI/ML can be integrated across the entire design-make-test-analyze cycle. nih.gov
Future applications include:
Predictive Modeling: AI models can predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of novel derivatives of this compound before synthesis, saving time and resources. springernature.com
De Novo Design: Generative AI models can design entirely new molecules based on the indole-propan-1-amine scaffold, optimized for binding to a specific biological target or for desired pharmacokinetic properties.
Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by ML, can predict viable and efficient synthetic routes for complex analogues, accelerating the "make" phase of research. nih.gov These tools learn from vast databases of published chemical reactions to suggest optimal pathways. nih.gov
High-Throughput Screening Analysis: ML algorithms can analyze data from high-throughput virtual screening to identify the most promising hit compounds from large libraries for further experimental validation. nih.gov The integration of AI/ML is expected to significantly reduce development timelines and costs. researchgate.net
| AI/ML Application | Description | Impact on Research |
| Predictive Modeling | Forecasts ADMET properties and biological activity of virtual compounds. springernature.com | Reduces failure rates by prioritizing candidates with better drug-like properties. |
| De Novo Design | Generates novel molecular structures with optimized characteristics. | Accelerates the discovery of innovative lead compounds. |
| Synthesis Planning (CASP) | Suggests efficient and novel synthetic pathways for target molecules. nih.gov | Streamlines the chemical synthesis process, making it faster and more cost-effective. |
| Virtual Screening | Prioritizes promising drug targets and hit compounds from large datasets. nih.gov | Focuses lab resources on the most viable candidates. |
Development of Advanced Delivery Systems for Experimental Research
A significant challenge for many promising therapeutic compounds, including indole derivatives, can be poor solubility and low bioavailability. nih.gov Advanced drug delivery systems offer a solution by protecting the active compound from degradation, improving its stability, and enabling targeted delivery, thereby enhancing efficacy and reducing potential toxicity. nih.govgenesispub.org
For experimental research involving this compound, the development of specialized delivery systems is a crucial future direction.
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its bioavailability and therapeutic index. nih.gov Systems like polymeric nanoparticles or lipid-based nanoparticles could be tailored for this molecule. nih.govgenesispub.org
Micelles: Micelles, typically under 50 nm in size, are effective carriers for hydrophobic drugs. genesispub.org They can enhance the solubility of indole compounds and facilitate their transport across biological membranes.
Liposomes: These vesicles can encapsulate both hydrophilic and hydrophobic compounds and can be surface-modified for targeted delivery to specific cells or tissues, which would be highly beneficial in preclinical studies. genesispub.org
Smart Delivery Systems: Stimuli-responsive systems that release the compound only in specific microenvironments (e.g., the low pH of a tumor) can maximize therapeutic effect while minimizing off-target effects. genesispub.org Resistant starch, for example, can act as a smart delivery system to the colon for microbial fermentation into bioactive metabolites like indoles. mdpi.com
| Delivery System | Key Features | Potential Advantages for Research |
| Nanoparticles | Carrier systems on the nanometer scale (e.g., polymeric, lipid-based). nih.gov | Improved stability, bioavailability, and potential for targeted delivery. nih.gov |
| Micelles | Self-assembling colloidal particles with a hydrophobic core. genesispub.org | Enhances solubility of poorly soluble compounds; small size facilitates tissue penetration. genesispub.org |
| Liposomes | Spherical vesicles composed of a lipid bilayer. genesispub.org | Can carry various types of molecules; surface can be functionalized for targeting. |
| Smart Systems | Respond to specific physiological or chemical stimuli (e.g., pH, enzymes). genesispub.org | Controlled and site-specific drug release, reducing systemic exposure. |
Innovations in Synthetic Methodology for Complex Indole Derivatives
The ability to synthesize a wide variety of analogues of this compound is fundamental to exploring its structure-activity relationship (SAR). Recent years have seen significant innovations in synthetic organic chemistry that make the creation of complex indole derivatives more efficient, sustainable, and versatile. openmedicinalchemistryjournal.comnumberanalytics.com
Future synthetic efforts will likely incorporate these modern methods:
C-H Activation: This technique allows for the direct functionalization of carbon-hydrogen bonds on the indole ring, avoiding the need for pre-functionalized starting materials and making synthetic routes more atom-economical. numberanalytics.com
Asymmetric Catalysis: To create specific stereoisomers of more complex derivatives, which is often crucial for biological activity, chiral catalysts can be used to control the three-dimensional structure of the product. numberanalytics.com
Automated Synthesis: Technologies like acoustic droplet ejection (ADE) enable the rapid synthesis of hundreds or thousands of compounds on a nanoscale. nih.govrug.nl This high-throughput approach allows for a much faster exploration of chemical diversity and optimization of reaction conditions. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents like water, solid acid catalysts, or microwave irradiation is becoming more common to make indole synthesis more sustainable and economical. openmedicinalchemistryjournal.com
These advanced synthetic tools will empower chemists to rapidly build libraries of novel compounds around the this compound core for biological screening. nih.gov
| Synthetic Innovation | Principle | Advantage |
| C-H Activation/Functionalization | Directly modifies C-H bonds, bypassing traditional multi-step functional group interconversions. numberanalytics.com | Increases synthetic efficiency and reduces waste. |
| Asymmetric Catalysis | Uses chiral catalysts to produce a specific enantiomer or diastereomer of a molecule. numberanalytics.com | Allows for the synthesis of stereochemically pure compounds, critical for pharmacological specificity. |
| Automated Nanoscale Synthesis | Employs robotic platforms (e.g., ADE) for miniaturized, high-throughput reaction screening and library synthesis. nih.govrug.nl | Dramatically accelerates the synthesis and testing of new derivatives. |
| Green Chemistry Methods | Focuses on using sustainable reagents, solvents, and conditions (e.g., water as a solvent, reusable catalysts). openmedicinalchemistryjournal.com | Reduces environmental impact and can lower costs. |
Q & A
Q. What are the optimal synthetic routes for 3-(5-Methyl-1H-indol-1-yl)propan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step alkylation and amination reactions starting from 5-methylindole precursors. A common approach includes:
Alkylation : Reacting 5-methylindole with a brominated propane derivative (e.g., 3-bromopropylamine hydrobromide) in polar solvents like DMF or THF under basic conditions (e.g., NaH or K₂CO₃).
Amination : Introducing the primary amine group via nucleophilic substitution or reductive amination. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve reaction efficiency.
Key Considerations :
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the indole ring (δ 7.0–7.5 ppm) and propylamine chain (δ 1.5–3.0 ppm). Methyl groups resonate at δ 2.3–2.5 ppm.
- ¹³C NMR : Confirms carbonyl absence and distinguishes aromatic (δ 110–140 ppm) vs. aliphatic carbons (δ 20–50 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 189.2 (C₁₂H₁₆N₂⁺) .
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) are diagnostic .
Q. What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation and hygroscopic degradation.
- Handling : Use glove boxes or fume hoods for weighing; avoid prolonged exposure to moisture. Safety Data Sheets (SDS) recommend PPE (gloves, lab coat) due to potential irritancy .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve discrepancies in molecular conformation predictions?
Methodological Answer:
- Crystal Growth : Diffraction-quality crystals are obtained via vapor diffusion (e.g., ethyl acetate/hexane mixtures).
- Data Collection : High-resolution (≤1.0 Å) synchrotron data minimizes errors in bond-length/angle measurements.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Example workflow:
shelxt > solve structure
shelxl > refine with TWIN/BASF commands for twinned crystals
This approach resolved torsional strain in the propylamine chain for a related indole derivative .
Q. How do structural modifications (e.g., halogenation) on the indole ring affect pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- 5-Methyl vs. 5-Fluoro : Fluorination increases metabolic stability (t₁/₂ ↑30%) but reduces blood-brain barrier permeability (logP ↓0.5).
- 3-Position Substitution : Propylamine chain length modulates receptor binding affinity (e.g., serotonin receptors: Ki = 50 nM for n=3 vs. 120 nM for n=2) .
- In Vivo Testing : Radiolabeled analogs (e.g., ¹⁸F derivatives) tracked via PET imaging show superior clearance profiles in rodent models .
Q. What strategies address contradictions in biological activity data across assay platforms?
Methodological Answer:
- Assay Standardization :
- Solvent Controls : Use DMSO (<0.1% v/v) to avoid cytotoxicity artifacts.
- Cell Line Validation : Compare HEK-293 (low CYP450 activity) vs. HepG2 (high metabolic activity) to assess metabolite interference.
- Data Reconciliation :
- Meta-Analysis : Pool results from ELISA (IC₅₀ = 2.1 µM), SPR (KD = 1.8 µM), and functional assays (cAMP inhibition EC₅₀ = 3.0 µM) using weighted Z-scores.
- Molecular Dynamics : Simulate binding pocket flexibility to explain variability in IC₅₀ values (e.g., ±0.5 µM across replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
